2-Amino-6-ethylbenzamide
Description
2-Amino-6-ethylbenzamide (CAS: 34934-07-1) is a substituted benzamide derivative with an ethyl group at the 6-position of the benzene ring and a primary amide functional group at the 1-position. Its IUPAC name is this compound, and it is commonly used as a chemical intermediate in pharmaceutical and agrochemical synthesis . Key synonyms include AK136936, EN001435, and KB-228074. The compound’s InChIKey (RWMXYYDFQYGDIB-UHFFFAOYSA-N) provides a unique identifier for its molecular structure .
Properties
CAS No. |
34934-07-1 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
2-amino-6-ethylbenzamide |
InChI |
InChI=1S/C9H12N2O/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) |
InChI Key |
RWMXYYDFQYGDIB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)N)C(=O)N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following section compares 2-amino-6-ethylbenzamide with structurally related 2-aminobenzamide derivatives, focusing on substituent effects, synthesis, crystallography, and applications.
Structural and Crystallographic Differences
2-Amino-6-chloro-N-methylbenzamide
- Substituents : Chloro group at position 6, N-methylamide at position 1.
- Crystal Structure : The benzene ring and N-methylamide group form a dihedral angle of 68.39°, with intermolecular N–H···O hydrogen bonds creating layered crystal packing .
- Applications : Serves as a key intermediate in pharmaceuticals, agrochemicals, and veterinary drugs .
2-Amino-6-methylbenzamide
- Substituents : Methyl group at position 5.
- Data Limitations: Limited crystallographic or synthetic data are available in the provided sources, though PubChem lists it as a distinct entity .
This compound
- Substituents : Ethyl group at position 6.
- Key Features: The ethyl group’s bulkiness may influence solubility and steric interactions compared to smaller substituents (e.g., methyl or chloro). No crystallographic data are provided in the evidence, but its InChIKey suggests a distinct conformation .
Table 1: Structural Comparison of 2-Aminobenzamide Derivatives
| Compound | Substituent (Position 6) | Amide Group | Dihedral Angle (Benzene–Amide) | Key Applications |
|---|---|---|---|---|
| This compound | Ethyl | Benzamide | Not reported | Chemical intermediate |
| 2-Amino-6-chloro-N-methylbenzamide | Chloro | N-Methylamide | 68.39° | Pharmaceutical synthesis |
| 2-Amino-6-methylbenzamide | Methyl | Benzamide | Not reported | Undocumented |
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